N-(2,1-Benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1-Benzisothiazol-3-yl)acetamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The structure of this compound consists of a benzisothiazole ring fused to an acetamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzisothiazole ring. The overall reaction can be represented as follows:
Step 1: 2-aminobenzenethiol + acetic anhydride → intermediate
Step 2: Intermediate → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the formulation of antifouling agents and water treatment chemicals.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and microbial cell membranes. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares a similar core structure but lacks the acetamide group.
Benzisoxazole: Contains an oxygen atom in place of the sulfur atom in the benzisothiazole ring.
Thiazole: A simpler structure with a five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)acetamide is unique due to its specific combination of the benzisothiazole ring and the acetamide group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial and enzyme inhibitory activities compared to other similar compounds .
Properties
CAS No. |
34250-70-9 |
---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12) |
InChI Key |
GXLWNVPCJGRSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.